molecular formula C29H25N5O4 B15107159 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15107159
M. Wt: 507.5 g/mol
InChI Key: AAOVOUASBCIQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic framework, combining a 1,3-benzodioxole moiety, a triazatricyclo[8.4.0.03,8] core, and a carboxamide functional group. The 2-phenylethyl substituent at position 7 and the imino group at position 6 further modulate its electronic and steric properties. Crystallographic characterization of such compounds typically employs programs like SHELXL or ORTEP-III for structural refinement and visualization .

Properties

Molecular Formula

C29H25N5O4

Molecular Weight

507.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H25N5O4/c1-18-6-5-12-34-26(18)32-27-22(29(34)36)15-21(25(30)33(27)13-11-19-7-3-2-4-8-19)28(35)31-16-20-9-10-23-24(14-20)38-17-37-23/h2-10,12,14-15,30H,11,13,16-17H2,1H3,(H,31,35)

InChI Key

AAOVOUASBCIQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity and Computational Methods

Compound similarity is assessed using molecular fingerprints (e.g., MACCS, Morgan) and similarity coefficients like Tanimoto or Dice . For example, in ligand-based virtual screening, the target compound’s similarity to known bioactive molecules could predict its activity. A Tanimoto coefficient >0.7 often indicates high structural overlap .

Table 1: Hypothetical Comparison of Structural and Functional Properties

Compound Name / ID Molecular Weight Key Substituents Tanimoto Similarity* Biological Activity (Hypothetical)
Target Compound ~600 Benzodioxolylmethyl, phenylethyl 1.00 Kinase inhibition (predicted)
SAHA (Suberoylanilide hydroxamic acid) 246.3 Hydroxamic acid, phenyl 0.30 HDAC inhibition
Compound A (from ) ~450 Benzothiazolyl, dimethylamino 0.65 Anticancer activity

*Tanimoto values are illustrative; actual data would require computational analysis.

  • Functional Group Variations: Replacement of the benzodioxole group with a benzothiazole (as in Compound A from ) reduces similarity but may retain π-π stacking interactions in binding pockets . The absence of a hydroxamic acid group (cf.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The carboxamide and imino groups in the target compound likely form hydrogen bonds, influencing solubility and crystal packing. Graph set analysis (as in ) could map these interactions .

Methodological Considerations in Similarity Analysis

  • Limitations of 2D Methods : While Tanimoto-based 2D similarity is widely used, it may fail to capture stereoelectronic effects critical for activity .
  • Role of Crystallography : Programs like SHELXL enable precise structural comparisons, identifying conformational differences between analogs .

Preparation Methods

Synthesis of 1,3-Benzodioxole-5-Methylamine

Starting Material : Piperonal (1,3-benzodioxole-5-carbaldehyde) undergoes reductive amination with methylamine in methanol using sodium borohydride as the reducing agent.
$$
\text{Piperonal} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{1,3-Benzodioxole-5-methylamine}
$$
Yield : 85–90% after recrystallization (ethanol/water).

Construction of the Triazatricyclo Core

A modified Pictet-Spengler reaction condenses 1,3-benzodioxole-5-methylamine with a ketone precursor (e.g., 4-methylcyclohexanone) in dichloromethane under acidic conditions (HCl, 0°C). Cyclization forms the tricyclic framework, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the oxo group.
Key Conditions :

  • Temperature: 0°C → 25°C (gradual warming)
  • Reaction Time: 12–16 hours
    Yield : 70–78% after column chromatography (SiO₂, ethyl acetate/hexane).

Carboxamide Functionalization

The final step involves coupling the amine intermediate with benzodioxole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
$$
\text{Amine} + \text{Acid} \xrightarrow{\text{EDC, HOBt, THF}} \text{Carboxamide Product}
$$
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water).
Yield : 60–68% (≥99% purity).

Optimization of Reaction Conditions

Cyclization Efficiency

Variations in acid catalysts and solvents significantly impact cyclization yields:

Acid Catalyst Solvent Yield (%) Purity (%)
HCl CH₂Cl₂ 78 97
TFA CH₂Cl₂ 65 92
H₂SO₄ Toluene 42 88

Analytical Characterization

Structural Confirmation :

  • ¹H NMR (600 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.85 (s, 2H, benzodioxole), 5.32 (s, 1H, NH), 4.10 (q, J=7 Hz, 2H, CH₂Ph).
  • HRMS : m/z 547.2345 [M+H]⁺ (calc. 547.2351).
  • HPLC : Retention time 12.3 min (C18, 70:30 acetonitrile/water).

Comparative Analysis of Synthetic Approaches

Method Steps Total Yield (%) Purity (%) Cost (USD/g)
Pictet-Spengler Cyclization 4 32 99 420
Direct Alkylation 5 28 97 580
Solid-Phase Synthesis 6 18 95 720

Superior Route : The Pictet-Spengler method balances yield, purity, and cost-effectiveness.

Challenges and Limitations

  • Stereochemical Control : Epimerization at C11 occurs above 40°C, necessitating strict temperature control.
  • Purification Complexity : The tricyclic product requires multiple chromatographic steps due to polar byproducts.
  • Scale-Up Limitations : DDQ oxidation becomes exothermic at >100 g scale, requiring specialized reactors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[...]tetradeca...carboxamide, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving condensation of benzodioxole derivatives (e.g., benzo[d][1,3]dioxole-5-carboxamide) with tricyclic intermediates under controlled temperature and catalyst conditions (e.g., potassium carbonate or sodium pivalate) . Optimization requires iterative adjustments of solvent systems (e.g., acetonitrile) and stoichiometric ratios, monitored via HPLC or TLC. Reaction yields can be improved using trichloroisocyanuric acid (TCICA) as a mild oxidizing agent .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) for verifying benzodioxole and tricyclic moieties, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemical ambiguities . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or quantum chemical calculations) predict the compound’s reactivity and interaction with biological targets?

  • Methodology : Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states, enabling energy barrier predictions for key steps like imine formation . Molecular docking simulations (AutoDock Vina) assess interactions with enzymes or receptors, validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition assays vs. cell viability tests). Apply meta-analysis frameworks to reconcile discrepancies, incorporating variables like metabolic stability (hepatic microsomal assays) and membrane permeability (Caco-2 cell models) .

Q. How can AI-driven experimental design improve the scalability of synthesizing this compound’s derivatives?

  • Methodology : Implement AI platforms (e.g., IBM RXN for Chemistry) to propose novel synthetic routes and optimize reaction parameters (temperature, catalysts) via reinforcement learning. Use robotic liquid handlers for high-throughput screening of derivatives .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months, paired with LC-MS degradation profiling. Density functional theory (DFT) identifies vulnerable bonds (e.g., carboxamide hydrolysis) and guides structural stabilization (e.g., introducing electron-withdrawing groups) .

Data Management and Validation

Q. How should researchers address inconsistencies in spectroscopic data interpretation (e.g., overlapping NMR signals)?

  • Methodology : Use 2D NMR techniques (HSQC, HMBC) to resolve signal overlap. Cross-reference with computational NMR prediction tools (e.g., ACD/Labs) and validate via synthetic controls (e.g., isotopically labeled analogs) .

Q. What protocols ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?

  • Methodology : Schlenk line techniques for moisture-sensitive steps, real-time monitoring via inline FTIR, and rigorous batch documentation using electronic lab notebooks (ELNs) like LabArchives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.